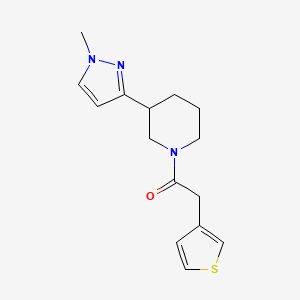

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound. It features a piperidine ring, a pyrazole ring, and a thiophene ring, making it a molecule of interest in various fields of research due to its unique structural properties.

Properties

IUPAC Name |

1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-17-7-4-14(16-17)13-3-2-6-18(10-13)15(19)9-12-5-8-20-11-12/h4-5,7-8,11,13H,2-3,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGFQUWEQRCJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Formation of the piperidine ring: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving amines.

Coupling of the pyrazole and piperidine rings: This step often involves nucleophilic substitution reactions.

Introduction of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones if the thiophene ring is targeted.

Reduction: This can reduce the ketone group to an alcohol.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

1-(3-(1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone: Lacks the methyl group on the pyrazole ring.

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(furan-3-yl)ethanone: Has a furan ring instead of a thiophene ring.

Uniqueness

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is unique due to the combination of its three distinct rings, which can impart unique chemical and biological properties.

Biological Activity

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound that belongs to a class of organic molecules known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃OS |

| Molecular Weight | 249.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a wide range of biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown significant antitumor effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated inhibitory activity against BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer therapy .

- Anti-inflammatory Effects : Many pyrazole derivatives are recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .

- Antibacterial and Antifungal Activities : Some studies have reported that pyrazole compounds exhibit notable antibacterial and antifungal activities. For example, certain derivatives have been effective against a range of pathogenic fungi and bacteria .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : It could act as a modulator for various receptors implicated in cellular signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:

- Antitumor Studies : A study evaluated several pyrazole derivatives against human cancer cell lines (MCF-7, A549). The results indicated that compounds with piperidine moieties exhibited IC₅₀ values in the low micromolar range, demonstrating potent cytotoxicity .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, showing significant reductions in pro-inflammatory cytokines in vitro .

Q & A

Q. Critical Analytical Techniques :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., piperidine CH2 groups at δ 2.5–3.0 ppm, thiophene protons at δ 7.0–7.5 ppm) .

- HPLC : Ensures purity (>95%) by quantifying residual solvents and unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 330.15) .

Basic: How do the structural features of this compound influence its physicochemical properties, such as solubility and membrane permeability?

Answer:

The compound’s physicochemical profile is dictated by:

- Lipophilicity : Calculated logP ~2.3 (from the methoxypiperidine and thiophene groups), favoring membrane permeability .

- Solubility : Limited aqueous solubility (<1 mM) but good solubility in polar aprotic solvents (e.g., DMSO >10 mM) .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| logP | ~2.3 | Calculated (CLogP) |

| Solubility (DMSO) | >10 mM | Experimental |

| Aqueous Solubility | <1 mM | Predicted (SwissADME) |

Advanced: How can researchers optimize reaction yields during synthesis, particularly when encountering conflicting literature reports on catalyst efficacy?

Answer:

Yield optimization requires systematic screening of:

Q. Methodological Recommendations :

- Use Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent interactions.

- Replicate conflicting protocols with strict quality control (e.g., in situ FTIR monitoring) .

Advanced: What methodological approaches address discrepancies in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay Variability : Cell-line specificity (e.g., HEK293 vs. HeLa) or enzyme source (recombinant vs. native) .

- Compound Degradation : Hydrolysis of the ethanone bridge under acidic conditions .

Q. Resolution Strategies :

- Orthogonal Assays : Validate receptor binding (SPR) with functional cellular assays (cAMP modulation) .

- Stability Studies : Use LC-MS to track degradation products in buffer (pH 7.4 vs. 5.0) .

- Standardized Protocols : Adopt NIH/EMA guidelines for dose-response curves and controls .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer:

Key modification sites and methods include:

Q. Table 2: Analog Design Workflow

| Step | Method | Reference |

|---|---|---|

| Core Modification | Parallel synthesis (96-well plate) | |

| Functionalization | Microwave-assisted alkylation | |

| Screening | High-throughput docking (AutoDock) |

Advanced: How can researchers resolve contradictions in the compound’s reported metabolic stability?

Answer:

Conflicting metabolic data (e.g., hepatic microsomal half-life: 30 min vs. 120 min) may stem from:

- Species Differences : Human vs. rat CYP450 isoform selectivity .

- Incubation Conditions : NADPH concentration variations (1 mM vs. 2 mM) .

Q. Methodology :

- LC-MS/MS Metabolite ID : Identify primary oxidation sites (e.g., piperidine N-dealkylation) .

- CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.